Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate
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Overview
Description
Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes nitro and diazenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of an aromatic compound followed by diazotization and subsequent coupling with a dithiole derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and diazotization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diazenyl group can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to various oxidized derivatives .
Scientific Research Applications
Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties .
Mechanism of Action
The mechanism of action of Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate involves its interaction with specific molecular targets. The nitro and diazenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Contains a nitro group attached to a benzene ring.
Azobenzene: Features a diazenyl group linking two benzene rings.
Dithioles: Compounds containing a dithiole ring structure .
Uniqueness
Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
78649-98-6 |
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Molecular Formula |
C12H9N5O6S2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 3-imino-5-[(E)-C-nitro-N-(4-nitroanilino)carbonimidoyl]dithiole-4-carboxylate |
InChI |
InChI=1S/C12H9N5O6S2/c1-23-12(18)8-9(24-25-10(8)13)11(17(21)22)15-14-6-2-4-7(5-3-6)16(19)20/h2-5,13-14H,1H3/b13-10?,15-11+ |
InChI Key |
OHKHHACZSNZHCJ-ONTGKOFZSA-N |
Isomeric SMILES |
COC(=O)C1=C(SSC1=N)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=C(SSC1=N)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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